molecular formula C12H14N2O2 B4880530 (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol

(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol

Cat. No. B4880530
M. Wt: 218.25 g/mol
InChI Key: XRBKCADAGBPTOE-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol, also known as MIM, is a chemical compound that has drawn significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

The compound (1-Methyl-1H-imidazol-2-yl) methanol and its derivatives, including (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol, are utilized in organic synthesis. These derivatives are prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. They serve as masked forms of carbonyl groups and as synthons in organic chemistry, offering a versatile approach to synthesizing carbonyl compounds (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Pharmaceutical Applications

In the field of medicinal chemistry, derivatives of (1-Methyl-1H-imidazol-2-yl) methanol have shown significant importance. For instance, the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol as a selective COX-2 inhibitor demonstrates its potential application in developing nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal adverse effects. This compound was designed and synthesized based on docking studies, showing favorable selectivity for the COX-2 isoenzyme (Tabatabai, Rezaee, & Kiani, 2012).

Biological Activity

Imidazole derivatives, including this compound, exhibit various biological activities. The imidazole ring in these compounds contributes to pharmacokinetic characteristics, optimizing solubility and bioavailability. This makes them suitable for use in medicines targeting antimicrobial and anticancer activities (Ramanathan, 2017).

Catalytic Applications

Some derivatives of this compound, such as imidazole-based bisphenols, have been studied for their catalytic properties. For example, the imidazole-based bisphenol 2-((2-hydroxy-3,5-dimethylphenyl)(imidazol-4-yl)methyl)-4,6-dimethylphenol and its salts with dicarboxylic and mineral acids have been structurally characterized. These compounds demonstrate potential in assisting crystal packing in solid-state structures through electrostatic and weak interactions, indicating their utility in catalytic processes (Nath & Baruah, 2012).

Corrosion Inhibition

Imidazole derivatives, including those related to this compound, have been explored for their corrosion inhibition efficacy. A study on new imidazole derivatives synthesized using microwave irradiation showed that these compounds, particularly those bearing a hydroxyl group, exhibited significant corrosion inhibition efficiency on mild steel in acidic solutions. This suggests their potential application in corrosion protection in industrial settings (Prashanth et al., 2021).

properties

IUPAC Name

(2-methoxyphenyl)-(1-methylimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14-8-7-13-12(14)11(15)9-5-3-4-6-10(9)16-2/h3-8,11,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBKCADAGBPTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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